molecular formula C16H15N3O2 B12750674 1-(3-Pyridylcarbonyl)-5-(2-methoxyphenyl)-2-pyrazoline CAS No. 121306-62-5

1-(3-Pyridylcarbonyl)-5-(2-methoxyphenyl)-2-pyrazoline

Cat. No.: B12750674
CAS No.: 121306-62-5
M. Wt: 281.31 g/mol
InChI Key: RSYDSJSKTIGMSX-UHFFFAOYSA-N
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Description

1-(3-Pyridylcarbonyl)-5-(2-methoxyphenyl)-2-pyrazoline is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazoline ring substituted with a pyridylcarbonyl group and a methoxyphenyl group

Preparation Methods

The synthesis of 1-(3-Pyridylcarbonyl)-5-(2-methoxyphenyl)-2-pyrazoline typically involves multi-step reactions. One common synthetic route includes the condensation of 3-pyridinecarboxaldehyde with 2-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazoline compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Pyridylcarbonyl)-5-(2-methoxyphenyl)-2-pyrazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents and conditions used in these reactions include acids, bases, and organic solvents. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-(3-Pyridylcarbonyl)-5-(2-methoxyphenyl)-2-pyrazoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound is used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3-Pyridylcarbonyl)-5-(2-methoxyphenyl)-2-pyrazoline exerts its effects is primarily through interaction with molecular targets such as enzymes and receptors. The pyridylcarbonyl and methoxyphenyl groups play a crucial role in binding to these targets, influencing their activity and downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(3-Pyridylcarbonyl)-5-(2-methoxyphenyl)-2-pyrazoline can be compared with similar compounds such as:

    1-(3-Pyridylcarbonyl)-3,5-diphenyl-2-pyrazoline: This compound has a similar pyrazoline core but different substituents, leading to variations in chemical properties and applications.

    1-(3-Pyridylcarbonyl)-5-(4-methoxyphenyl)-2-pyrazoline:

    1-(3-Pyridylcarbonyl)-5-(2-hydroxyphenyl)-2-pyrazoline: The presence of a hydroxy group introduces different chemical behavior and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

121306-62-5

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

[3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C16H15N3O2/c1-21-15-7-3-2-6-13(15)14-8-10-18-19(14)16(20)12-5-4-9-17-11-12/h2-7,9-11,14H,8H2,1H3

InChI Key

RSYDSJSKTIGMSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CC=NN2C(=O)C3=CN=CC=C3

Origin of Product

United States

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